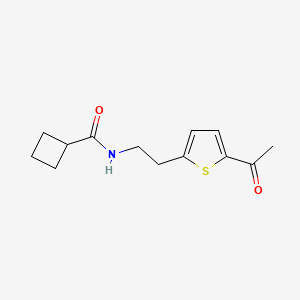

![molecular formula C23H16ClFN6O3 B2445363 2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine CAS No. 338756-62-0](/img/structure/B2445363.png)

2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

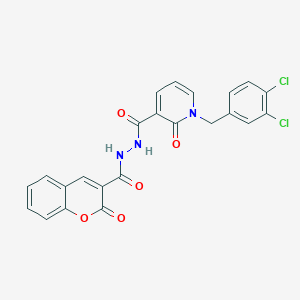

2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine is a useful research compound. Its molecular formula is C23H16ClFN6O3 and its molecular weight is 478.87. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Herbicide in Agriculture

Pyraflufen-ethyl acts as a potent herbicide, effectively controlling both annual and perennial broadleaf weeds. Its mode of action involves inhibiting the enzyme activity of protoporphyrinogen oxidase (Protox). By disrupting the synthesis of chlorophyll, it leads to weed desiccation and death. Farmers use pyraflufen-ethyl to manage unwanted plant growth in crops, orchards, and non-crop areas .

Fused Coumarin Synthesis

Researchers have employed pyraflufen-ethyl as a reactant in the regioselective synthesis of fused coumarins. These compounds have diverse applications, including pharmaceuticals, agrochemicals, and materials science. Pyraflufen-ethyl’s unique structure contributes to the formation of these valuable heterocyclic compounds .

Isoxazole Formation

Pyraflufen-ethyl participates in cyclization reactions to form substituted isoxazoles. Isoxazoles are versatile building blocks in organic synthesis, with applications in medicinal chemistry and materials science. Researchers explore their potential as anti-inflammatory agents, antimicrobials, and more .

Intramolecular Wittig Reactions

Intramolecular Wittig reactions involving pyraflufen-ethyl lead to the creation of structurally interesting heterocycles. These reactions are valuable for constructing complex molecular architectures and designing novel functional materials. The resulting compounds may exhibit diverse properties, such as fluorescence or biological activity .

Oxidative Hair Dye Formulations

Pyraflufen-ethyl finds an unexpected application in oxidative hair dye formulations. When mixed with an oxidative agent, it contributes to hair coloration. Its use is limited to a final concentration of 2%. While this application is less common, it highlights the compound’s versatility .

Biocide: Methylchloroisothiazolinone

Although not directly related to pyraflufen-ethyl, it’s interesting to note that methylchloroisothiazolinone (MCI) is another compound with applications. MCI, an isothiazolinone derivative, serves as a biocide in various products, including cosmetics, paints, and household cleaners. Its antimicrobial properties make it effective in preventing microbial growth .

Propriétés

IUPAC Name |

2-[2-[[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]methoxy]phenyl]-5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClFN6O3/c24-19-6-3-7-21(27-19)31-14-26-20(30-31)12-33-18-5-2-1-4-17(18)23-29-28-22(34-23)13-32-16-10-8-15(25)9-11-16/h1-11,14H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFOEJBDXGXDCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)COC3=CC=C(C=C3)F)OCC4=NN(C=N4)C5=NC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClFN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2445280.png)

![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2445284.png)

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2445287.png)

![4-[[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]benzoic Acid](/img/structure/B2445290.png)

![(Z)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2445292.png)

![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2445294.png)

![2-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2445295.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2445302.png)

![N-(2-chlorobenzyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2445303.png)